

# 4-Acetoxy-3-methoxybenzoic acid CAS number 10543-12-1

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## Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668

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## Introduction

**4-Acetoxy-3-methoxybenzoic acid**, also known as O-acetylvanillic acid or vanillic acid acetate, is a derivative of vanillic acid, a phenolic compound found in various plants. With the CAS number 10543-12-1, this compound is of interest to researchers in medicinal chemistry and drug development due to its structural relationship to other bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The acetylation of the phenolic hydroxyl group of vanillic acid may alter its physicochemical properties, such as lipophilicity and membrane permeability, potentially influencing its biological activity. This technical guide provides a comprehensive overview of the available scientific information on **4-acetoxy-3-methoxybenzoic acid**, including its chemical properties, synthesis, spectroscopic characterization, and potential biological activities. While direct quantitative biological data for this specific compound is limited in publicly available literature, this guide infers potential activities based on its parent compound, vanillic acid, and provides detailed experimental protocols for its future investigation.

## Chemical Properties and Identifiers

**4-Acetoxy-3-methoxybenzoic acid** is a white to off-white crystalline solid.[1] It is characterized by a molecular formula of  $C_{10}H_{10}O_5$  and a molecular weight of 210.18 g/mol .[1]  
[2] The compound is soluble in organic solvents.[1]

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 10543-12-1  | [1]       |
| Molecular Formula | C <sub>10</sub> H <sub>10</sub> O <sub>5</sub>                                  | [1]       |
| Molecular Weight  | 210.18 g/mol  | [1][2]    |
| Melting Point     | 149 °C  | [3]       |
| Boiling Point     | 328.0 ± 27.0 °C (Predicted)   | [3]       |
| Density           | 1.284 ± 0.06 g/cm <sup>3</sup> (Predicted)                                      | [3]       |
| InChI Key         | WTPDKEAYVAXNRO-UHFFFAOYSA-N   | [4]       |
| SMILES            | <chem>CC(=O)OC1=C(OC)C=C(C(O)=O)C=C1</chem>                                     | [2]       |
| Synonyms          | O-Acetylvanillic acid, Vanillic acid acetate, 4-Carboxy-2-methoxyphenol acetate | [1]       |

## Synthesis and Purification

**4-Acetoxy-3-methoxybenzoic acid** is typically synthesized by the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

## Experimental Protocol: Acetylation of Vanillic Acid

Materials:

- 4-hydroxy-3-methoxybenzoic acid (Vanillic acid)
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Ethanol
- Water

## Procedure:

- In a suitable reaction flask, combine 4-hydroxy-3-methoxybenzoic acid and acetic anhydride.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture, for example, in a water bath at 50-60°C, with stirring for approximately 15-30 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add water to the cooled mixture to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with water.

## Purification (Recrystallization):

- Dissolve the crude **4-acetoxy-3-methoxybenzoic acid** in a minimal amount of hot ethanol.
- Add warm water to the ethanol solution until the solution becomes slightly turbid.
- Warm the mixture gently until the solution is clear.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration and dry them thoroughly.



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Synthesis of **4-Acetoxy-3-methoxybenzoic acid**.

## Spectroscopic Characterization

The structural confirmation of **4-acetoxy-3-methoxybenzoic acid** is achieved through various spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of **4-acetoxy-3-methoxybenzoic acid** displays characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.<sup>[4]</sup> Key expected absorptions include:

- A broad O-H stretch from the carboxylic acid group.
- C=O stretching vibrations for the carboxylic acid and the ester.
- C-O stretching vibrations.
- Aromatic C-H and C=C stretching.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While not widely available in public spectral databases, <sup>1</sup>H and <sup>13</sup>C NMR data have been reported in scientific literature. The following tables summarize the expected chemical shifts.

#### <sup>1</sup>H NMR Spectral Data

| Protons             | Chemical Shift (ppm) | Multiplicity |
|---------------------|----------------------|--------------|
| -COOH               | ~13.0                | br s         |
| Ar-H                | 7.5 - 7.7            | m            |
| Ar-H                | ~7.2                 | d            |
| -OCH <sub>3</sub>   | ~3.8                 | s            |
| -OCOCH <sub>3</sub> | ~2.3                 | s            |

#### <sup>13</sup>C NMR Spectral Data

| Carbon                | Chemical Shift (ppm) |
|-----------------------|----------------------|
| C=O (Carboxylic Acid) | ~167                 |
| C=O (Ester)           | ~169                 |
| C-O (Ester)           | ~142                 |
| C-OCH <sub>3</sub>    | ~151                 |
| Aromatic C-H          | 113 - 125            |
| Aromatic Quaternary C | ~133, ~123           |
| -OCH <sub>3</sub>     | ~56                  |
| -OCOCH <sub>3</sub>   | ~21                  |

## Mass Spectrometry (MS)

Mass spectrometry data for the free acid is not readily available in public databases. However, analysis would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and the carboxylic acid group.

## Biological Activity and Mechanism of Action

Direct and quantitative studies on the biological activity of **4-acetoxy-3-methoxybenzoic acid** are scarce in the current scientific literature. However, its structural similarity to other anti-inflammatory agents and its relationship to vanillic acid allow for informed hypotheses regarding its potential pharmacological effects.

## Inferred Anti-inflammatory and Analgesic Properties

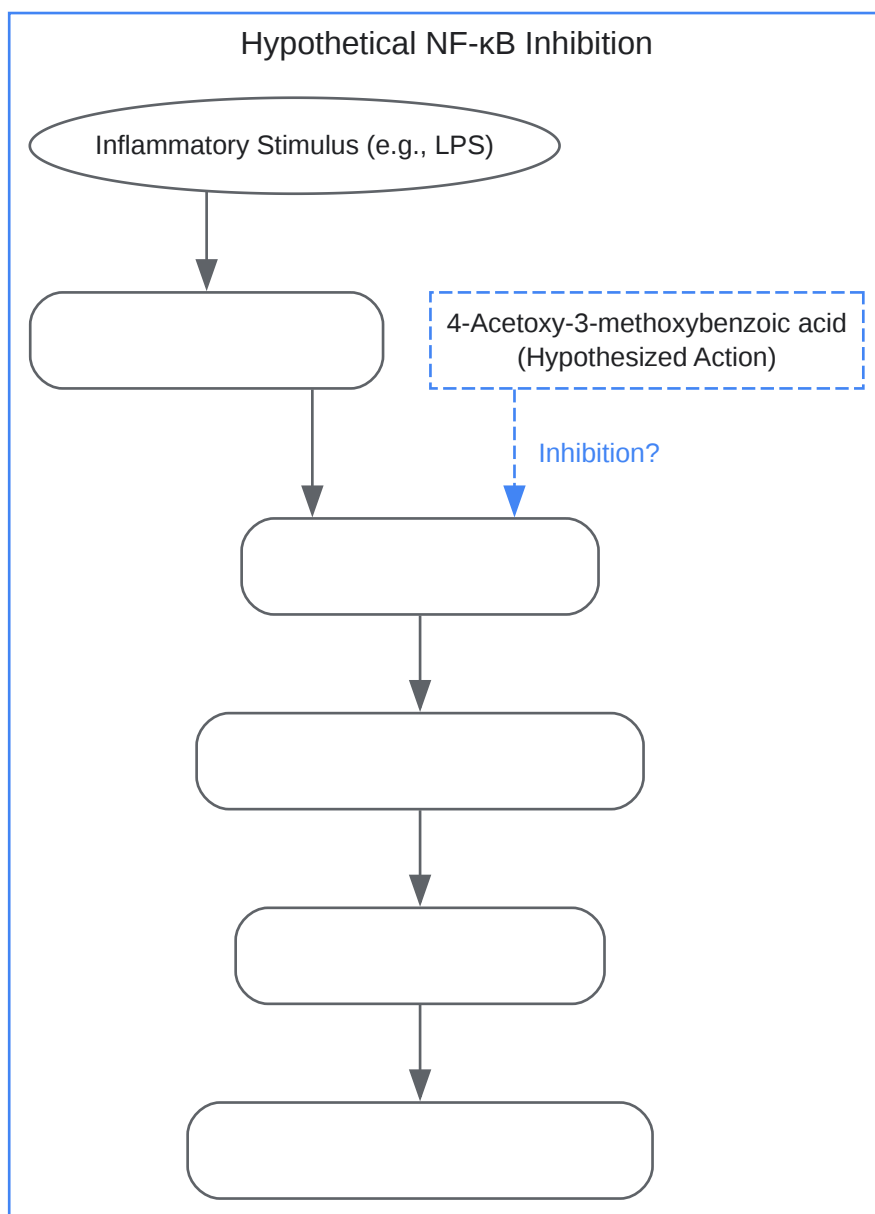
As a derivative of a salicylate-like structure, **4-acetoxy-3-methoxybenzoic acid** is postulated to possess anti-inflammatory and analgesic properties.<sup>[1]</sup> The acetylation of the phenolic hydroxyl group is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a parent compound. For instance, the acetylation of salicylic acid to produce aspirin enhances its anti-inflammatory potency.

The parent compound, vanillic acid, has demonstrated anti-inflammatory and analgesic effects in various preclinical models. These effects are attributed, in part, to the inhibition of neutrophil recruitment, reduction of oxidative stress, and suppression of pro-inflammatory cytokine production.

## Hypothetical Mechanism of Action: NF- $\kappa$ B Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of vanillic acid involves the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway. It is plausible that **4-acetoxy-3-methoxybenzoic acid** may exert its anti-inflammatory effects through a similar mechanism, potentially after in vivo hydrolysis to vanillic acid.

The NF- $\kappa$ B pathway is a critical regulator of the inflammatory response. In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Inhibition of this pathway would lead to a reduction in the inflammatory response.



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Hypothetical NF- $\kappa$ B signaling pathway inhibition.

Disclaimer: The depicted signaling pathway represents a hypothetical mechanism of action for **4-acetoxy-3-methoxybenzoic acid** based on the known activities of its parent compound, vanillic acid. This proposed mechanism requires experimental validation for the acetylated derivative.

# Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activities of **4-acetoxy-3-methoxybenzoic acid**, the following standard in vitro and in vivo assays are recommended.

## In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

- RAW 264.7 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- **4-Acetoxy-3-methoxybenzoic acid**
- Griess Reagent for nitric oxide (NO) quantification
- ELISA kits for cytokine (e.g., TNF- $\alpha$ , IL-6) quantification

Procedure:

- Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of **4-acetoxy-3-methoxybenzoic acid** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1  $\mu$ g/mL) for 24 hours.
- Collect the cell culture supernatants.



- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- Quantify the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) in the supernatant using specific ELISA kits.
- A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

## In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Materials:

- Male Swiss albino mice
- **4-Acetoxy-3-methoxybenzoic acid**
- Acetic acid solution (e.g., 0.6% v/v)
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Positive control (e.g., Indomethacin)

Procedure:

- Acclimatize the mice to the experimental conditions.
- Administer **4-acetoxy-3-methoxybenzoic acid**, vehicle, or the positive control to different groups of mice via an appropriate route (e.g., oral or intraperitoneal).
- After a set pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce writhing (abdominal constrictions).
- Immediately after the acetic acid injection, observe each mouse and count the number of writhes over a defined period (e.g., 20 minutes).

- Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

## Conclusion

**4-Acetoxy-3-methoxybenzoic acid** is a readily synthesizable derivative of the naturally occurring vanillic acid. While its physicochemical and spectroscopic properties are reasonably well-documented, there is a notable absence of specific quantitative data regarding its biological activities in the public domain. Based on its chemical structure and the known pharmacological profile of its parent compound, it is a promising candidate for investigation as a potential anti-inflammatory and analgesic agent. The experimental protocols detailed in this guide provide a framework for future research to elucidate its therapeutic potential and mechanism of action. Further studies are warranted to fully characterize the biological effects of this compound and to determine if the acetylation of vanillic acid offers any therapeutic advantages.

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